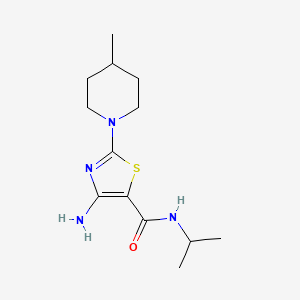![molecular formula C17H22N2O3 B15110884 5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B15110884.png)
5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione is a complex organic compound that features a furan ring, a piperidine moiety, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Formation of the Cyclohexane-1,3-dione Core: This step involves aldol condensation reactions to form the cyclohexane-1,3-dione structure.
Final Coupling: The final step involves coupling the furan ring, piperidine moiety, and cyclohexane-1,3-dione core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, particularly at the cyclohexane-1,3-dione core.
Substitution: The piperidine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Various oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the cyclohexane-1,3-dione core.
Substitution Products: Functionalized derivatives of the piperidine moiety.
Scientific Research Applications
5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The furan ring and piperidine moiety are key functional groups that interact with enzymes and receptors, modulating their activity. The cyclohexane-1,3-dione core plays a crucial role in stabilizing the compound and facilitating its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furyl)-2-{[(4-morpholinylmethyl)amino]methylene}cyclohexane-1,3-dione
- 5-(2-Thienyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione
- 5-(2-Pyridyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione
Uniqueness
5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings, such as thiophene or pyridine, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-(piperidin-4-ylmethyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22N2O3/c20-15-8-13(17-2-1-7-22-17)9-16(21)14(15)11-19-10-12-3-5-18-6-4-12/h1-2,7,11-13,18,20H,3-6,8-10H2 |
InChI Key |
SFDKOQRAGKIKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN=CC2=C(CC(CC2=O)C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine](/img/structure/B15110816.png)



![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)
![methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B15110847.png)


![3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15110862.png)
![6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid](/img/structure/B15110874.png)

![1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110883.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine](/img/structure/B15110887.png)
